4-(二苄氨基)丁酸

描述

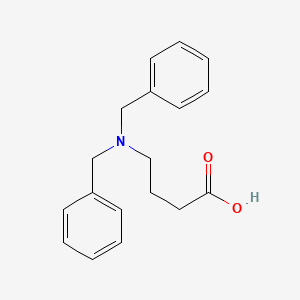

4-(Dibenzylamino)butanoic acid is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 4-(Dibenzylamino)butanoic acid, they do provide insights into related compounds and their synthesis, molecular structures, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of efficient reagents and methodologies to achieve high purity and yield. For instance, OxymaPure/DIC has been demonstrated as an effective reagent for synthesizing a series of α-ketoamide derivatives, which are structurally related to 4-(Dibenzylamino)butanoic acid . The process includes the ring opening of N-acylisatin and subsequent coupling to different amino acid esters. Such methods could potentially be adapted for the synthesis of 4-(Dibenzylamino)butanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Dibenzylamino)butanoic acid can be characterized using techniques such as X-ray diffraction, FT-IR, and NMR . These studies reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers and specific dihedral angles between substituent groups and the phenyl moiety . Such detailed structural information is crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 4-(Dibenzylamino)butanoic acid can be inferred from their interactions with other molecules. For example, 4-aminobenzoic acid forms molecular adducts through hydrogen bonding, which is a key interaction in crystallization processes . Similarly, the synthesis of porphyrazinoctamine derivatives involves macrocyclization reactions, indicating the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely tied to their molecular structure. For instance, the solubility of co-crystals can be enhanced through strategic molecular design, as seen with trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol and various organic acids . Additionally, the crystal and molecular structure studies, along with Hirshfeld surface analysis, provide insights into intermolecular interactions that stabilize the compounds and influence their properties .

科学研究应用

生物偶联化学中的二硫键还原剂

4-(二苄氨基)丁酸衍生物因其在生物偶联化学中的作用而受到认可,特别是作为二硫键还原剂。例如,2-(二苄氨基)丁烷-1,4-二硫醇 (DABDT) 是由天冬氨酸合成的,并且由于其在多种溶剂中的高溶解性和用户友好的特性而展示了其效率。这使得 DABDT 成为生物偶联化学中溶液和固相应用中的宝贵工具,突出了其在生物分子合成和修饰中的潜力 (Mthembu 等人,2019)。

属性

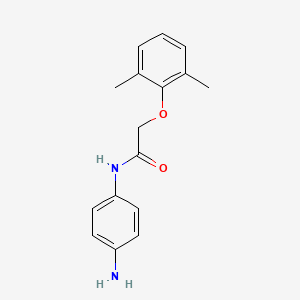

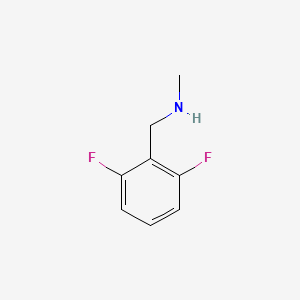

IUPAC Name |

4-(dibenzylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-18(21)12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPOFVFYZREVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562390 | |

| Record name | 4-(Dibenzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106518-44-9 | |

| Record name | 4-(Dibenzylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)